![molecular formula C7H3ClF4O B1304658 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol CAS No. 261763-12-6](/img/structure/B1304658.png)
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is a fluorinated building block . It has a molecular weight of 214.55 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridines, has been reported . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The InChI code for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is 1S/C7H3ClF4O/c8-4-1-3 (7 (10,11)12)2-5 (13)6 (4)9/h1-2,13H . The molecular formula is C7H3ClF4O .Physical And Chemical Properties Analysis
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is a liquid at room temperature . It has a molecular weight of 214.55 .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “3-Chloro-2-fluoro-5-(trifluoromethyl)phenol”, is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the pharmacological activities of drug molecules, making it a valuable component in drug design .
Organic Synthesis
“3-Chloro-2-fluoro-5-(trifluoromethyl)phenol” is used as an important intermediate in organic synthesis . It can be prepared through fluorination reactions of pyridine .
Pesticide Development
Trifluoromethylpyridines, which can be derived from “3-Chloro-2-fluoro-5-(trifluoromethyl)phenol”, are key intermediates in the synthesis of certain pesticides .
Aquatic Toxicity Modeling
Aromatic aldehydes derived from “3-Chloro-2-fluoro-5-(trifluoromethyl)phenol” have been used in QSAR (Quantitative Structure-Activity Relationship) modeling of aquatic toxicity . This helps in predicting the environmental impact of these compounds.
Material Science
In material science, “3-Chloro-2-fluoro-5-(trifluoromethyl)phenol” could potentially be used in the development of new materials due to its unique chemical structure .
Electronics
The presence of fluorine in “3-Chloro-2-fluoro-5-(trifluoromethyl)phenol” can potentially make it useful in the electronics industry . Fluorine-containing compounds are known to exhibit unique properties, making them suitable for various applications in electronics .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as an important intermediate in organic synthesis .
Mode of Action
It’s generally prepared through a fluorination reaction on pyridine . The trifluoromethyl group or the halogen atoms (chlorine and fluorine) in the compound could potentially interact with its targets, causing changes in their function or structure.
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in various chemical reactions and pathways, depending on the final products it’s used to synthesize .
Pharmacokinetics
It’s known that the compound has a high gi absorption . More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and other ADME properties.
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final compounds it’s used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . It’s also important to note that it’s a hazardous compound, with certain toxicity and corrosiveness .
properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLHLYVTNGBKCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378699 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261763-12-6 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.